molecular formula C13H19N3O2 B5757832 N,N'-diisopropyl-2,5-pyridinedicarboxamide

N,N'-diisopropyl-2,5-pyridinedicarboxamide

Cat. No.: B5757832
M. Wt: 249.31 g/mol
InChI Key: AYCVBRRIZDZGNF-UHFFFAOYSA-N
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Description

N,N'-diisopropyl-2,5-pyridinedicarboxamide (DIPY) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPY is a chelating ligand that can bind to metal ions, making it useful in a variety of applications, including catalysis, electrochemistry, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N,N'-diisopropyl-2,5-pyridinedicarboxamide is based on its ability to coordinate with metal ions. This compound has two nitrogen atoms that can coordinate with metal ions, forming stable complexes. The resulting metal-N,N'-diisopropyl-2,5-pyridinedicarboxamide complex can then undergo various reactions, including catalysis, electron transfer, and fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the metal-N,N'-diisopropyl-2,5-pyridinedicarboxamide complexes can have various effects depending on the metal ion and the application. For example, metal-N,N'-diisopropyl-2,5-pyridinedicarboxamide complexes have been shown to have anticancer activity, antibacterial activity, and antioxidant activity.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-diisopropyl-2,5-pyridinedicarboxamide in lab experiments include its ability to chelate metal ions, its low toxicity, and its versatility in various applications. However, this compound has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. This compound also has limited solubility in some solvents, which can hinder its use in certain applications.

Future Directions

There are several future directions for the use of N,N'-diisopropyl-2,5-pyridinedicarboxamide in scientific research. One direction is the development of new metal-N,N'-diisopropyl-2,5-pyridinedicarboxamide complexes for various applications, including catalysis, electrochemistry, and medicinal chemistry. Another direction is the exploration of this compound as a fluorescent probe for metal ions. Additionally, the use of this compound in materials science, such as the synthesis of metal-organic frameworks, is an emerging area of research. Finally, the development of new synthetic methods for this compound and its derivatives is an ongoing area of research.
Conclusion
In conclusion, this compound is a versatile ligand that has gained significant attention in scientific research due to its ability to chelate metal ions. This compound has been used in various applications, including catalysis, electrochemistry, and medicinal chemistry. The mechanism of action of this compound is based on its ability to coordinate with metal ions, forming stable complexes that can undergo various reactions. This compound has low toxicity and has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, including the development of new metal-N,N'-diisopropyl-2,5-pyridinedicarboxamide complexes, exploration as a fluorescent probe, and use in materials science.

Synthesis Methods

The synthesis of N,N'-diisopropyl-2,5-pyridinedicarboxamide involves the reaction of 2,5-pyridinedicarboxylic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR, IR, and elemental analysis.

Scientific Research Applications

N,N'-diisopropyl-2,5-pyridinedicarboxamide has been extensively used in scientific research due to its ability to chelate metal ions. It has been used as a ligand in metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. This compound has also been used in electrochemistry as a mediator for electron transfer reactions and as a redox-active ligand for metal complexes. In medicinal chemistry, this compound has been used as a chelating agent for metal-based drugs and as a fluorescent probe for metal ions.

Properties

IUPAC Name

2-N,5-N-di(propan-2-yl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8(2)15-12(17)10-5-6-11(14-7-10)13(18)16-9(3)4/h5-9H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVBRRIZDZGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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